Oxaydo

Catalog No.
S3314629
CAS No.
52446-25-0
M.F
C17H20ClNO4
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxaydo

CAS Number

52446-25-0

Product Name

Oxaydo

IUPAC Name

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C17H19NO4.ClH/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15;/h2-3,12,15,18,20H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1

InChI Key

IGNAMRAQFUFUMH-KCTCKCTRSA-N

SMILES

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl

Canonical SMILES

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)C(=O)CC5)O)C=C1.Cl

The exact mass of the compound Oxaydo is 337.1080858 g/mol and the complexity rating of the compound is 525. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Noroxycodone Hydrochloride (CAS 52446-25-0) is the primary N-demethylated metabolite of the opioid analgesic oxycodone (commercially formulated as Oxaydo) and is officially designated as Oxycodone EP Impurity C. In human metabolism, the CYP3A4 pathway converts approximately 45% of an oxycodone dose into noroxycodone, making it the most abundant circulating biomarker for drug exposure [1]. For procurement professionals in clinical toxicology, forensic analysis, and pharmaceutical manufacturing, sourcing this specific compound as a high-purity Certified Reference Material (CRM) is essential. It serves as the definitive analytical standard for therapeutic drug monitoring (TDM), LC-MS/MS assay calibration, and regulatory compliance in active pharmaceutical ingredient (API) batch release, where it must be quantified below strict pharmacopeial thresholds [2].

Substituting the parent drug (oxycodone) or minor metabolites (like oxymorphone) for Noroxycodone Hydrochloride in compliance testing fundamentally undermines assay integrity. Because noroxycodone is a unique biotransformation product not available commercially as a prescription analgesic, its presence in urine definitively proves human ingestion rather than direct adulteration of the sample with Oxaydo tablets [1]. Furthermore, in pharmaceutical quality control, utilizing generic opiate mixtures or in-house synthesized crude standards instead of an ISO-certified EP Impurity C standard fails to meet ICH guidelines. Uncertified substitutes lack the metrological traceability required to accurately quantify impurities at the stringent <0.1% (1000 ppm) regulatory limit, risking costly API batch rejections during audits[2].

Diagnostic Superiority in Compliance Urinalysis

In clinical urine drug testing for oxycodone (Oxaydo) compliance, relying solely on the parent drug leads to false negatives. Studies show that noroxycodone is detected in 31.3% of patient specimens, and importantly, is found as the sole indicator of ingestion in 9.4% of cases where the parent drug is absent [1]. Procuring CAS 52446-25-0 as an LC-MS/MS reference standard allows laboratories to differentiate true patient compliance from direct sample adulteration.

Evidence DimensionDetection prevalence in absence of parent drug
Target Compound DataNoroxycodone detected in 9.4% of compliant specimens lacking parent drug
Comparator Or BaselineOxycodone (parent drug) yields 0% detection in these rapid-metabolizer cases
Quantified Difference9.4% reduction in false-negative compliance reports
ConditionsLC-MS/MS urinalysis with 50 ng/mL Limit of Quantitation (LOQ)

Procuring this standard is essential for forensic and clinical labs to accurately confirm drug ingestion and prevent false-negative compliance reports.

Pharmacokinetic Profiling of CYP3A4 Clearance

Noroxycodone is the primary N-demethylated metabolite of oxycodone, driven by the CYP3A4 pathway. In human liver microsome assays, the intrinsic clearance for noroxycodone formation is highly dominant (10.5 µL/min/mg) compared to the CYP2D6-mediated oxymorphone pathway (1.5 µL/min/mg) [1]. Using high-purity Noroxycodone HCl is critical for in vitro assays evaluating drug-drug interactions, as inhibiting CYP3A4 shunts metabolism and dramatically alters these clearance ratios.

Evidence DimensionIntrinsic clearance rate in hepatic microsomes
Target Compound Data10.5 µL/min/mg (Noroxycodone formation via CYP3A4)
Comparator Or Baseline1.5 µL/min/mg (Oxymorphone formation via CYP2D6)
Quantified Difference7-fold higher intrinsic clearance for the target metabolite pathway
ConditionsIn vitro human liver microsome multienzyme Michaelis-Menten kinetics

Enables DMPK researchers to accurately quantify CYP3A4-mediated drug-drug interactions and metabolic shunting for new oxycodone formulations.

API Batch Release and Pharmacopeial Impurity Compliance

In the pharmaceutical manufacturing of oxycodone API, noroxycodone is strictly monitored as EP Impurity C. Regulatory guidelines mandate that individual related substances must be controlled below 0.1% (1000 ppm) [1]. Utilizing a Certified Reference Material (CRM) of CAS 52446-25-0, rather than an uncertified in-house standard, provides the exact retention time and ionization efficiency required to validate HPLC or LC-MS/MS methods for commercial batch release.

Evidence DimensionRegulatory impurity threshold quantification
Target Compound DataCertified traceability for quantification at <0.1% (1000 ppm) limits
Comparator Or BaselineUncertified crude standards lack ISO 17034 traceability for precise ppm-level validation
Quantified DifferenceGuarantees regulatory compliance for API release vs. high risk of batch rejection
ConditionsHPLC-UV or LC-MS/MS impurity profiling of finished API batches

Procuring an ISO-certified standard of EP Impurity C is a strict regulatory requirement for pharmaceutical QA/QC departments to release commercial oxycodone batches.

Extraction Recovery in Complex Biological Matrices

For high-throughput clinical testing, the extraction efficiency of metabolites from plasma dictates assay reliability. In liquid-liquid extraction protocols for LC-MS/MS, noroxycodone demonstrates a recovery rate of 37.4%, significantly outperforming the minor metabolite oxymorphone (18.2%)[1]. This allows laboratories to achieve a highly sensitive Lower Limit of Quantitation (LLOQ) of 0.2 ng/mL, ensuring robust detection even at low physiological concentrations.

Evidence DimensionLiquid-liquid extraction recovery from human plasma
Target Compound Data37.4% recovery (Noroxycodone)
Comparator Or Baseline18.2% recovery (Oxymorphone)
Quantified Difference2.05-fold higher matrix extraction recovery
ConditionsHPLC-ESI-MS/MS following liquid-liquid extraction

Higher extraction recovery translates to fewer sample preparation failures and more reliable low-level quantification in high-throughput clinical toxicology workflows.

Clinical Toxicology and Compliance Urinalysis

Because noroxycodone is detected in 9.4% of compliant patient urine specimens where the parent drug is entirely absent, procuring this standard is essential for pain management clinics and reference labs. It serves as the definitive calibrator to rule out false-negative compliance reports and detect direct sample adulteration [1].

Pharmaceutical API Quality Control (QC)

In industrial API manufacturing, CAS 52446-25-0 is utilized as the official EP Impurity C standard. QA/QC laboratories must procure this material to validate HPLC/LC-MS methods, ensuring that residual noroxycodone in commercial Oxaydo/oxycodone batches remains strictly below the 0.1% (1000 ppm) regulatory threshold[2].

In Vitro DMPK and Drug-Drug Interaction Assays

Due to its dominant 10.5 µL/min/mg intrinsic clearance rate via CYP3A4, this compound is the required analytical target for in vitro microsomal assays. Pharmaceutical researchers use it to quantify metabolic shunting and evaluate the pharmacokinetic risks of co-administering oxycodone with CYP3A4 inhibitors[3].

Forensic Post-Mortem Blood Analysis

Leveraging its superior 37.4% liquid-liquid extraction recovery from plasma compared to minor metabolites, forensic laboratories procure this standard to establish highly sensitive LC-MS/MS methods (LLOQ 0.2 ng/mL). This enables the accurate determination of exposure timelines even hours after the parent drug has been fully metabolized [4].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

337.1080858 g/mol

Monoisotopic Mass

337.1080858 g/mol

Heavy Atom Count

23

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-19-2023

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